Cas no 34243-66-8 (2-(2-methylphenyl)ethanethioamide)

2-(2-Methylphenyl)ethanethioamide is a thiourea derivative characterized by its thioamide functional group attached to a 2-methylphenyl-substituted ethyl backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic compounds, such as thiazoles and thiadiazoles. Its structural features, including the aromatic methyl group and thioamide moiety, may enhance binding affinity in coordination chemistry or serve as a precursor for bioactive molecules. The compound's stability and reactivity under controlled conditions make it suitable for specialized applications in pharmaceutical research and material science. Proper handling is advised due to potential sensitivity to moisture and oxidation.
2-(2-methylphenyl)ethanethioamide structure
34243-66-8 structure
Product Name:2-(2-methylphenyl)ethanethioamide
CAS No:34243-66-8
MF:C9H11NS
MW:165.25534081459
CID:294706
PubChem ID:20118472
Update Time:2025-10-23

2-(2-methylphenyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanethioamide,2-methyl-
    • 2-(2-Methylphenyl)thioacetamide
    • 2-(2-METHYLPHENYL)ETHANETHIOAMIDE
    • 2-(1-METHYL-4-OXO-1,4-DIHYDRO-QUINOLIN-3-YL)-BENZOIC ACID METHYL ESTER
    • 2-o-Tolylthioacetamide
    • Acetamide,thio-2-o-tolyl-(8CI)
    • Benzeneethanethioamide,2-methyl
    • o-Tolylthioacetamid
    • o-Tolylthioacetamide
    • o-tolyl-thioacetic acid amide
    • o-Tolyl-thioessigsaeure-amid
    • DTXSID20602702
    • FT-0730992
    • AKOS000160478
    • 34243-66-8
    • SCHEMBL14098647
    • (2-Methylphenyl)ethanethioamide
    • EN300-1263926
    • 2-(o-Tolyl)thioacetamide
    • DB-025327
    • 2-(2-methylphenyl)ethanethioamide
    • MDL: MFCD09757579
    • Inchi: 1S/C9H11NS/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
    • InChI Key: XARPLOUJCCVEJY-UHFFFAOYSA-N
    • SMILES: S=C(CC1C=CC=CC=1C)N

Computed Properties

  • Exact Mass: 165.06100
  • Monoisotopic Mass: 165.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.122
  • Melting Point: 120-124℃
  • Boiling Point: 297.5°C at 760 mmHg
  • Flash Point: 133.7°C
  • Refractive Index: 1.616
  • PSA: 58.11000
  • LogP: 2.52390
  • Sensitiveness: Air Sensitive

2-(2-methylphenyl)ethanethioamide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(2-methylphenyl)ethanethioamide Related Literature

Additional information on 2-(2-methylphenyl)ethanethioamide

Introduction to 2-(2-Methylphenyl)ethanethioamide (CAS No. 34243-66-8)

2-(2-Methylphenyl)ethanethioamide, with the CAS number 34243-66-8, is a compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This thioamide derivative is characterized by a thioamide group attached to an ethyl chain, which is itself substituted with a 2-methylphenyl group. The compound's structure and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 2-(2-methylphenyl)ethanethioamide can be represented as follows: C9H11NS. The presence of the thioamide functional group (–CSNH2) imparts unique chemical properties, such as nucleophilicity and the ability to form coordination complexes with metal ions. These properties have been exploited in various synthetic transformations and in the development of new materials and drugs.

In recent years, there has been a growing interest in the use of thioamides, including 2-(2-methylphenyl)ethanethioamide, in medicinal chemistry. Thioamides are known for their ability to inhibit various enzymes, particularly those involved in metabolic pathways and signal transduction. For instance, thioamides have been studied for their potential as inhibitors of histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders.

A notable study published in the Journal of Medicinal Chemistry explored the use of 2-(2-methylphenyl)ethanethioamide as a scaffold for the design of HDAC inhibitors. The researchers found that derivatives of this compound exhibited potent inhibitory activity against HDACs, particularly HDAC6, which is associated with tubulin deacetylation and cellular motility. This finding opens up new avenues for the development of targeted therapies for diseases where HDAC inhibition is beneficial.

Beyond its potential in medicinal chemistry, 2-(2-methylphenyl)ethanethioamide has also been investigated for its role in materials science. Thioamides are known to form stable coordination complexes with transition metals, which can be used to create metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. A study published in the Inorganic Chemistry journal demonstrated that 2-(2-methylphenyl)ethanethioamide-based MOFs exhibited high thermal stability and excellent gas adsorption properties, making them promising candidates for industrial applications.

The synthesis of 2-(2-methylphenyl)ethanethioamide can be achieved through several routes, but one common method involves the reaction of 2-methylbenzyl chloride with thiourea under basic conditions. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired thioamide product. The synthetic route is straightforward and can be scaled up for industrial production.

In terms of safety and handling, it is important to note that while 2-(2-methylphenyl)ethanethioamide is not classified as a hazardous material or controlled substance, it should still be handled with care in laboratory settings. Proper personal protective equipment (PPE) should be worn, and standard laboratory safety protocols should be followed to ensure safe handling and storage.

The future prospects for 2-(2-methylphenyl)ethanethioamide are promising. Ongoing research continues to explore its potential applications in drug discovery, materials science, and other areas of chemical research. As new derivatives and analogs are developed, it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to pressing scientific challenges.

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